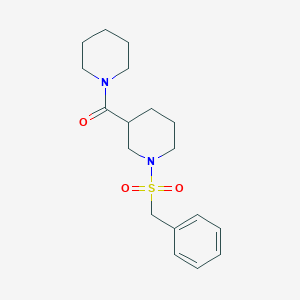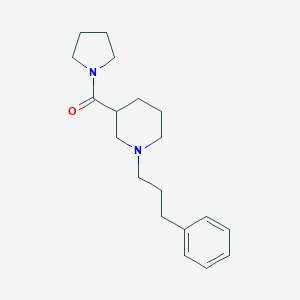![molecular formula C16H31N3O B247433 2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol, commonly known as PNU-69176E, is a chemical compound that belongs to the class of ethanolamines. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of PNU-69176E is not yet fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. By enhancing the activity of this receptor, PNU-69176E may improve cognitive function and memory, as well as reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
PNU-69176E has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. It has also been shown to have neuroprotective effects by promoting the survival of neurons and reducing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PNU-69176E in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that target specific pathways or receptors.
Orientations Futures
There are several future directions for the research on PNU-69176E. One direction is to further investigate its mechanism of action and identify the specific pathways and receptors that it targets. Another direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as Huntington's disease and bipolar disorder. Additionally, future research could focus on developing more potent and selective analogs of PNU-69176E that can be used as therapeutic agents.
Méthodes De Synthèse
The synthesis of PNU-69176E involves the reaction of 1-cyclopentyl-4-piperidone with 1-(2-hydroxyethyl)-4-piperazine in the presence of sodium borohydride. The resulting product is then purified through column chromatography to obtain PNU-69176E in high purity and yield.
Applications De Recherche Scientifique
PNU-69176E has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function and memory.
Propriétés
Formule moléculaire |
C16H31N3O |
|---|---|
Poids moléculaire |
281.44 g/mol |
Nom IUPAC |
2-[4-(1-cyclopentylpiperidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H31N3O/c20-14-13-17-9-11-19(12-10-17)16-5-7-18(8-6-16)15-3-1-2-4-15/h15-16,20H,1-14H2 |
Clé InChI |
QGMZCRORTGXBSG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCC(CC2)N3CCN(CC3)CCO |
SMILES canonique |
C1CCC(C1)N2CCC(CC2)N3CCN(CC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)

![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)